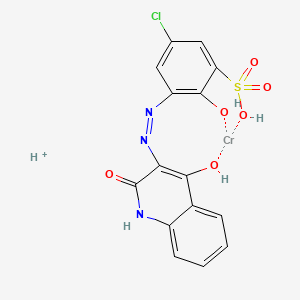

Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-)

CAS No.: 85896-49-7

Cat. No.: VC17081721

Molecular Formula: C15H11ClCrN3O6S+

Molecular Weight: 448.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85896-49-7 |

|---|---|

| Molecular Formula | C15H11ClCrN3O6S+ |

| Molecular Weight | 448.8 g/mol |

| IUPAC Name | 5-chloro-2-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonic acid;chromium;hydron |

| Standard InChI | InChI=1S/C15H10ClN3O6S.Cr/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;/h1-6,21H,(H2,17,20,22)(H,23,24,25);/p+1 |

| Standard InChI Key | QYGWKIMGWJXTRY-UHFFFAOYSA-O |

| Canonical SMILES | [H+].C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.[Cr] |

Introduction

Structural and Molecular Characterization

Chemical Composition and Formula

Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-) has the molecular formula and a molecular weight of 448.8 g/mol . The structure integrates a sulfonated benzene ring substituted with chlorine and hydroxyl groups, linked via an azo bond (-N=N-) to a tetrahydrodioxoquinoline moiety. The chromate ion () coordinates with the sulfonate group, forming a stable anionic complex .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.8 g/mol |

| CAS Registry Number | 85896-49-7 |

| SMILES Notation |

The SMILES notation confirms the presence of a quinoline ring (denoted by c2ccccc2) and the azo linkage (N=N), critical for light absorption and dye stability .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous chromium azo complexes exhibit octahedral geometry around the chromium center, with sulfonate and azo groups acting as bidentate ligands . UV-Vis spectroscopy of related compounds, such as Acid Red 179 (a sodium salt derivative), shows strong absorption at 520–540 nm due to ligand-to-metal charge transfer transitions .

Synthesis and Manufacturing

Conventional Synthesis Pathway

The synthesis involves a multi-step diazotization and coupling process:

-

Diazotization: 5-Chloro-2-hydroxybenzenesulfonic acid reacts with sodium nitrite () in acidic media to form a diazonium salt .

-

Coupling: The diazonium salt couples with 3-amino-1,2,3,4-tetrahydro-2,4-dioxoquinoline under alkaline conditions, forming the azo linkage .

-

Chromation: The azo intermediate complexes with chromium(III) salts (e.g., ) in aqueous solution, followed by acidification to yield the final product .

Table 2: Synthesis Conditions

| Step | Reagents | Temperature | pH |

|---|---|---|---|

| Diazotization | , HCl | 0–5°C | 1–2 |

| Coupling | NaOH, Quinoline derivative | 10–15°C | 8–9 |

| Chromation | , HCOOH | 100–110°C | 3–4 |

Industrial-Scale Production

Industrial batches utilize continuous reactors to optimize yield (>85%) and minimize byproducts like uncomplexed chromium. Post-synthesis purification involves filtration and ion-exchange chromatography to remove residual metal ions .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≥50 g/L at 25°C) due to its sulfonate groups, but limited solubility in organic solvents like ethanol (<5 g/L) . It remains stable under acidic conditions (pH 3–6) but degrades in strongly alkaline media (pH >10), releasing free chromium ions .

Thermal Behavior

Thermogravimetric analysis (TGA) of analogous azo-chromates reveals decomposition onset at 220–250°C, with exothermic peaks corresponding to ligand oxidation and chromium oxide formation .

Applications in Biological and Industrial Contexts

Biological Staining

As a cationic dye, the compound binds to negatively charged cellular components (e.g., nucleic acids, proteins), enabling visualization of tissue samples under bright-field microscopy . Comparative studies with Acid Red 198 show superior staining intensity due to enhanced sulfonate-chromate charge transfer .

Textile Dyeing

In the textile industry, it serves as a cost-effective alternative to pricier organic dyes, offering excellent wash-fastness (ISO rating 4–5) and light stability (ISO 6–7) .

Comparative Analysis with Related Chromium Azo Dyes

Acid Red 179 vs. Acid Red 198

While Acid Red 179 (sodium salt derivative) shares similar applications, Acid Red 198 incorporates a pyrazolone ring, enhancing UV stability but reducing solubility .

Table 3: Performance Comparison

| Property | Acid Red 179 | Acid Red 198 |

|---|---|---|

| Light Fastness | ISO 6–7 | ISO 7–8 |

| Solubility (H₂O) | 50 g/L | 30 g/L |

| Toxicity (LD₅₀) | 1,200 mg/kg | 950 mg/kg |

Future Research Directions

Emerging studies explore its potential in photovoltaic cells, leveraging chromium’s redox activity for electron transport . Additionally, modifying the quinoline moiety may yield derivatives with enhanced antibacterial properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume